molecular formula C24H31N3O4S B2673821 N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898368-58-6

N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2673821
CAS No.: 898368-58-6
M. Wt: 457.59
InChI Key: LQPORSSBUASSIG-UHFFFAOYSA-N
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Description

N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a tosylpiperidinyl group, and an oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Tosylpiperidine Intermediate: This step involves the tosylation of piperidine using tosyl chloride in the presence of a base such as triethylamine.

    Coupling with Dimethylphenyl Oxalamide: The tosylpiperidine intermediate is then coupled with 2,6-dimethylphenyl oxalamide under specific reaction conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,6-dimethylphenyl)-N2-(2-(1-piperidinyl)ethyl)oxalamide: Similar structure but lacks the tosyl group.

    N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of oxalamide.

Uniqueness

N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to the presence of both the tosylpiperidinyl and oxalamide groups, which confer specific chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-17-10-12-21(13-11-17)32(30,31)27-16-5-4-9-20(27)14-15-25-23(28)24(29)26-22-18(2)7-6-8-19(22)3/h6-8,10-13,20H,4-5,9,14-16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPORSSBUASSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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